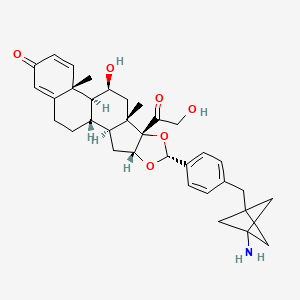
Inx-SM-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Inx-SM-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be prepared in both powder and solvent forms, with storage conditions at -20°C for powder and -80°C for solvent .
Chemical Reactions Analysis
Inx-SM-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Inx-SM-3 has a wide range of scientific research applications, including:
Chemistry: Used as a glucocorticosteroid-linker in the synthesis of antibody-drug conjugates.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of novel drug delivery systems and targeted therapies.
Mechanism of Action
Inx-SM-3 exerts its effects through its action as a glucocorticosteroid. It binds to glucocorticoid receptors, leading to the modulation of gene expression and the inhibition of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-6 . The molecular targets and pathways involved include the glucocorticoid receptor signaling pathway and the downstream effects on inflammatory mediators .
Comparison with Similar Compounds
Inx-SM-3 is unique compared to other glucocorticosteroids due to its specific structure and its use as a linker in antibody-drug conjugates. Similar compounds include:
Budesonide: Another glucocorticosteroid with anti-inflammatory properties.
Dexamethasone: A widely used glucocorticosteroid with potent anti-inflammatory effects.
Prednisolone: A glucocorticosteroid used in various inflammatory and autoimmune conditions.
This compound stands out due to its specific applications in research and its potential for targeted drug delivery systems.
Properties
Molecular Formula |
C34H41NO6 |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-amino-1-bicyclo[1.1.1]pentanyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C34H41NO6/c1-30-10-9-22(37)11-21(30)7-8-23-24-12-27-34(26(39)15-36,31(24,2)14-25(38)28(23)30)41-29(40-27)20-5-3-19(4-6-20)13-32-16-33(35,17-32)18-32/h3-6,9-11,23-25,27-29,36,38H,7-8,12-18,35H2,1-2H3/t23-,24-,25-,27+,28+,29+,30-,31-,32?,33?,34+/m0/s1 |
InChI Key |
CDJPBPKXKGBUJI-OPLRTLBKSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC67CC(C6)(C7)N)C(=O)CO)CCC8=CC(=O)C=C[C@]38C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC67CC(C6)(C7)N)C(=O)CO)CCC8=CC(=O)C=CC38C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


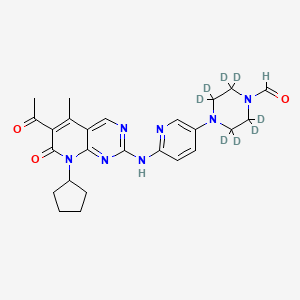

![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
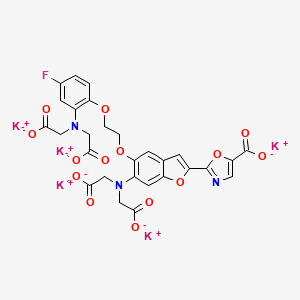
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
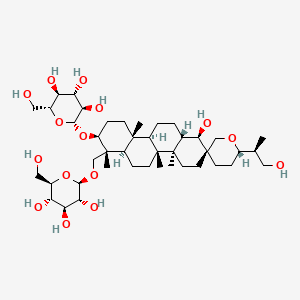
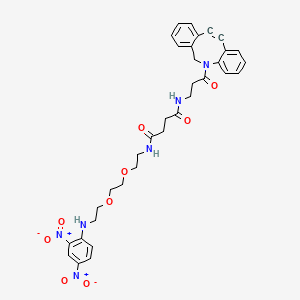
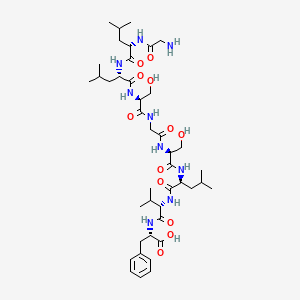
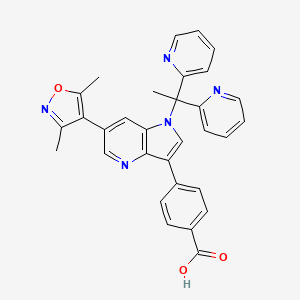
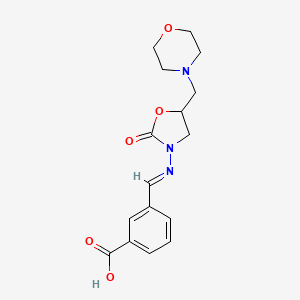
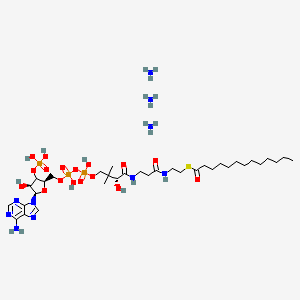
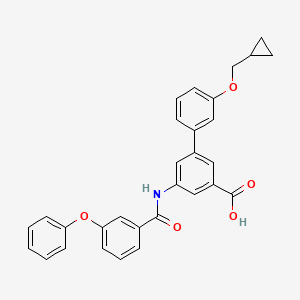
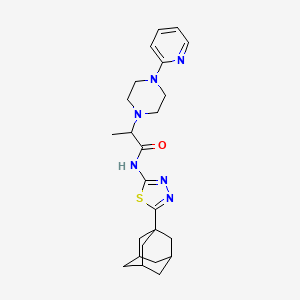
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
